molecular formula C24H27N3OS B12264279 N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B12264279
M. Wt: 405.6 g/mol
InChI Key: BXOXCHXXKMHWQP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a complex organic compound that features a quinoxaline ring system Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thus preventing DNA synthesis in cancer cells . This interaction is facilitated by the quinoxaline ring, which serves as a scaffold for binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the cyclohexyl and ethyl groups attached to the nitrogen atom. These groups can influence the compound’s physical and chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H27N3OS

Molecular Weight

405.6 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H27N3OS/c1-2-27(19-13-7-4-8-14-19)22(28)17-29-24-23(18-11-5-3-6-12-18)25-20-15-9-10-16-21(20)26-24/h3,5-6,9-12,15-16,19H,2,4,7-8,13-14,17H2,1H3

InChI Key

BXOXCHXXKMHWQP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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